molecular formula C17H14O2 B2884719 4,7-Dimethyl-3-phenylcoumarin CAS No. 218932-55-9

4,7-Dimethyl-3-phenylcoumarin

Cat. No. B2884719
CAS RN: 218932-55-9
M. Wt: 250.297
InChI Key: WSPZLPMSNLJMGL-UHFFFAOYSA-N
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Description

4,7-Dimethyl-3-phenylcoumarin is a derivative of coumarin, a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .


Molecular Structure Analysis

The structure of 4,7-Dimethyl-3-phenylcoumarin was determined by X-ray crystallography . It crystallizes in the space group P2 1/a with cell parameters a= 15.290(3)Å, b= 6.5298(14)Å, c= 27.551(6)Å, β= 105.054(13)°, Z= 8, and V= 2656.2(9)Å3 .


Chemical Reactions Analysis

The synthesis of 4,7-Dimethyl-3-phenylcoumarin involves the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane .

Safety and Hazards

The safety data sheet for a similar compound, 4,6-DIMETHYL-3-PHENYLCOUMARIN, suggests that it should be handled with care to avoid dust formation and inhalation . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Mechanism of Action

Target of Action

Coumarins, the class of compounds to which 4,7-dimethyl-3-phenylcoumarin belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular structures . The specific interactions depend on the structure of the coumarin derivative and the nature of the target.

Biochemical Pathways

Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

Coumarins are generally well-absorbed and widely distributed in the body . They undergo metabolic transformations, often involving the liver, and are excreted via the kidneys . These properties influence the bioavailability of coumarins, including 4,7-Dimethyl-3-phenylcoumarin.

Result of Action

Coumarins are known to have a wide range of biological and therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It’s likely that 4,7-Dimethyl-3-phenylcoumarin has similar effects due to its structural similarity to other coumarins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dimethyl-3-phenylcoumarin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

4,7-dimethyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-11-8-9-14-12(2)16(13-6-4-3-5-7-13)17(18)19-15(14)10-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPZLPMSNLJMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-3-phenylcoumarin

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